molecular formula C9H12BrNO B1415475 6-Bromo-1-butyl-1,2-dihydropyridin-2-one CAS No. 173442-45-0

6-Bromo-1-butyl-1,2-dihydropyridin-2-one

Cat. No.: B1415475
CAS No.: 173442-45-0
M. Wt: 230.1 g/mol
InChI Key: HJVMETZZFYQOSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-1-butyl-1,2-dihydropyridin-2-one is a chemical compound that belongs to the class of dihydropyridinones. It is characterized by the presence of a bromine atom at the 6th position and a butyl group at the 1st position of the dihydropyridinone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1-butyl-1,2-dihydropyridin-2-one typically involves the bromination of 1-butyl-1,2-dihydropyridin-2-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane under controlled conditions to ensure selective bromination at the 6th position .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control temperature, reaction time, and reagent addition. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-butyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 6-Bromo-1-butyl-1,2-dihydropyridin-2-one and its derivatives involves interaction with specific molecular targets. For instance, as an angiotensin II receptor antagonist, it binds to the angiotensin II receptor, inhibiting its activity and thereby reducing blood pressure. The molecular pathways involved include the renin-angiotensin system, which plays a crucial role in cardiovascular regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-1-butyl-1,2-dihydropyridin-2-one is unique due to the presence of both a bromine atom and a butyl group, which confer specific chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

6-bromo-1-butylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-2-3-7-11-8(10)5-4-6-9(11)12/h4-6H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJVMETZZFYQOSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-1-butyl-1,2-dihydropyridin-2-one
Reactant of Route 2
Reactant of Route 2
6-Bromo-1-butyl-1,2-dihydropyridin-2-one
Reactant of Route 3
Reactant of Route 3
6-Bromo-1-butyl-1,2-dihydropyridin-2-one
Reactant of Route 4
Reactant of Route 4
6-Bromo-1-butyl-1,2-dihydropyridin-2-one
Reactant of Route 5
Reactant of Route 5
6-Bromo-1-butyl-1,2-dihydropyridin-2-one
Reactant of Route 6
Reactant of Route 6
6-Bromo-1-butyl-1,2-dihydropyridin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.